molecular formula C21H15FN6O3 B2750704 8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251558-17-4

8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No. B2750704
CAS RN: 1251558-17-4
M. Wt: 418.388
InChI Key: NOUDLLUITOSEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C21H15FN6O3 and its molecular weight is 418.388. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase Type 4 Inhibitors

Compounds with structural features similar to 8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone have been evaluated as phosphodiesterase type 4 inhibitors, showing potent activity with high isoenzyme selectivity. These inhibitors are significant for their potential in treating inflammatory diseases by inhibiting the release of pro-inflammatory cytokines (Raboisson et al., 2003).

CRF1 Receptor Antagonists

Related research has led to the discovery of 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines as corticotropin-releasing factor receptor-1 (CRF1) antagonists, suggesting potential applications as anxiolytic or antidepressant drugs. These compounds, through their action on CRF1 receptors, have shown efficacy in rat models of anxiety, advancing to clinical trials for further evaluation (Gilligan et al., 2009).

Antibacterial Activity

Another study synthesized novel oxadiazole derivatives with a pyrazole moiety, showing significant antibacterial activity against various bacterial strains. Such compounds, by virtue of their structural attributes, could serve as templates for developing new antibacterial agents, highlighting the broader antimicrobial potential of these heterocyclic frameworks (Rai et al., 2009).

DNA Gyrase Inhibition

Further research into fluoroquinolone hybrids, incorporating triazole and oxadiazole moieties, demonstrated promising DNA gyrase inhibition. These compounds' effectiveness against microbial pathogens underscores their potential in developing novel antimicrobial agents with specific mechanisms of action (Mermer et al., 2019).

Antioxidant, Analgesic, and Anti-Inflammatory Actions

Computational and pharmacological evaluations of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, have indicated potential for toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions. This suggests the relevance of such compounds in therapeutic research, focusing on their multifaceted biological activities (Faheem, 2018).

properties

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN6O3/c1-30-18-5-3-2-4-15(18)20-24-19(31-26-20)11-27-21(29)17-10-16(25-28(17)12-23-27)13-6-8-14(22)9-7-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDLLUITOSEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.